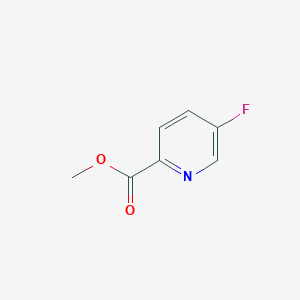

Methyl 5-Fluoropyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMBKUFSDZMQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630088 | |

| Record name | Methyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107504-07-4 | |

| Record name | 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107504-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 5-Fluoropyridine-2-carboxylate: Strategies, Mechanisms, and Protocols

Foreword

Methyl 5-fluoropyridine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic incorporation into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Notably, this compound serves as a key intermediate in the synthesis of advanced therapeutic agents, including potent Bruton's tyrosine kinase (BTK) inhibitors used in oncology and for treating autoimmune disorders.[2] This guide provides an in-depth exploration of the principal synthetic routes to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the available strategies to empower scientists in making informed decisions for their specific research and development needs.

Strategic Overview and Retrosynthetic Analysis

A successful synthesis is rooted in a sound strategic plan. The synthesis of this compound can be approached from several distinct angles, primarily revolving around two key questions: when to introduce the fluorine atom and when to form the methyl ester. A retrosynthetic analysis reveals three primary strategies, each with unique advantages and considerations.

Sources

A Technical Guide to Methyl 5-Fluoropyridine-2-carboxylate: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic introduction of fluorine into a molecular scaffold can profoundly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Methyl 5-Fluoropyridine-2-carboxylate, a functionalized pyridine derivative, represents a key intermediate that combines the influential fluoro substituent with a versatile ester handle.

This technical guide provides an in-depth analysis of this compound for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of data to explore the causality behind its reactivity, provide field-tested experimental protocols, and illustrate its synthetic utility.

Physicochemical and Spectroscopic Profile

The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization.

Core Properties

A summary of the essential physicochemical data for this compound is presented below.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonym | 5-Fluoropyridine-2-carboxylic acid methyl ester | [3] |

| CAS Number | 107504-07-4 | [2][3] |

| Molecular Formula | C₇H₆FNO₂ | [2][3] |

| Molecular Weight | 155.13 g/mol | [2][3] |

| Physical Form | Solid (inferred from related compounds) | [4][5] |

Spectroscopic Signature Analysis

Understanding the spectroscopic profile is critical for reaction monitoring and quality control. While specific spectra are proprietary to individual suppliers, the expected characteristics are as follows:

-

¹H NMR: The proton spectrum will show three distinct signals in the aromatic region, characteristic of a 2,5-disubstituted pyridine ring. The protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. A sharp singlet corresponding to the methyl ester protons (-OCH₃) would be expected in the 3.8-4.0 ppm range.

-

¹³C NMR: The carbon spectrum will display signals for the seven unique carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (~160-170 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatics.[6]

-

¹⁹F NMR: A single resonance will be observed, with its chemical shift and coupling to adjacent protons providing definitive structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group, typically found in the 1720-1740 cm⁻¹ region.[7][8] Additional strong bands corresponding to the C-O ester stretches will be present between 1300 and 1000 cm⁻¹.[7] Vibrations associated with the fluoropyridine ring, including C-F stretching, will also be observable.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 155. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃) or the entire methoxycarbonyl group (-•CO₂CH₃).

Synthesis and Purification

The most reliable and direct method for preparing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid.

Primary Synthetic Route: Fischer Esterification

This method is favored due to the commercial availability of the starting material, 5-Fluoropyridine-2-carboxylic acid[9], and the straightforward, high-yielding nature of the reaction. The causality behind this choice rests on Le Châtelier's principle; using the alcohol (methanol) as the solvent drives the equilibrium towards the product ester.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 5-Fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. Rationale: The use of excess methanol as solvent drives the reaction equilibrium forward. Catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity.

-

Heating: Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: Neutralization removes the acid catalyst and quenches the reaction. The organic ester product is partitioned into the ethyl acetate layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy as described in Section 2.2.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the methyl ester and the fluoropyridine ring.

The Ester Moiety as a Synthetic Handle

The ester is an excellent electrophilic site for nucleophilic acyl substitution, providing a gateway to a wide range of functional groups, most notably amides, which are prevalent in pharmaceuticals.

The conversion of the ester to an amide is a cornerstone transformation in medicinal chemistry. This reaction allows for the systematic exploration of chemical space by introducing diverse amine building blocks.

Caption: General scheme for the amidation of this compound.

General Protocol for Amidation:

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq). For less reactive amines, the reaction can be heated or catalyzed.

-

Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting ester is consumed.

-

Workup: Concentrate the reaction mixture in vacuo. The resulting amide can often be purified by recrystallization or silica gel chromatography. Rationale: This direct aminolysis is effective for many simple amines. For more complex or precious amines, a two-step hydrolysis-peptide coupling sequence is often preferred for better control and yield.

The ester can be readily hydrolyzed back to the parent 5-Fluoropyridine-2-carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup. This is a crucial deprotection step if the ester was used to mask the carboxylic acid during a previous synthetic transformation.

Reactivity of the Fluoropyridine Core

The fluorine atom on the pyridine ring is a site for potential nucleophilic aromatic substitution (SNAr). SNAr reactions on halopyridines are generally faster than on their benzene analogues due to the ring nitrogen's electron-withdrawing nature. Fluoropyridines are particularly reactive, with reaction rates often hundreds of times faster than their chloro- counterparts.[10]

While the fluorine at the 5-position is not as activated as a halogen at the 2- or 4-positions, it can still undergo substitution with strong nucleophiles under forcing conditions (e.g., high temperature). This provides a pathway to introduce O-, N-, or S-linked substituents directly onto the pyridine core.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a chemical curiosity; it is a high-value building block for the synthesis of complex pharmaceutical agents.

-

Scaffold for Bioactive Molecules: The pyridine ring is a privileged scaffold found in numerous approved drugs. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electrostatic interactions.[1]

-

Linker for Library Synthesis: As detailed in Section 4.1.1, the ester functionality is a perfect handle for derivatization. Chemists can generate large libraries of novel carboxamides for high-throughput screening by reacting this single intermediate with a diverse collection of amines.[11]

-

Precursor to Advanced Intermediates: The ester can be reduced to the corresponding hydroxymethyl pyridine, which opens up further synthetic possibilities, or converted to other functional groups, expanding its utility as a versatile starting material.

Safety and Handling

Based on data for the parent carboxylic acid and related fluorinated compounds, this compound should be handled with appropriate care. It is expected to be an irritant to the skin, eyes, and respiratory tract.[9][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the scientific research community. Its combination of a metabolically robust fluoropyridine core and a synthetically versatile ester handle makes it an ideal starting point for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in their development programs.

References

-

PubChem. Methyl 3-chloro-5-fluoropyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Capot Chemical. This compound. [Link]

-

PubChem. 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Library of Medicine. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Om-Pharmaceutical. 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]

-

ChemEd Xchange. IR Spectroscopy of Esters. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Spectrometrics. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. [Link]

-

NIST. 5,8,11,14-Eicosatetraenoic acid, methyl ester, (all-Z)-. NIST WebBook. [Link]

-

ChemBK. 2-FLUOROPYRIDINE-5-CARBOXYLIC ACID. [Link]

-

ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

PubMed. Spectroscopic Properties and Conformational Analysis of Methyl Ester of Sinapic Acid in Various Environments. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 107504-07-4 | this compound - Capot Chemical [capotchem.com]

- 3. synchem.de [synchem.de]

- 4. METHYL 3-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLATE [cymitquimica.com]

- 5. Methyl 2-bromo-5-fluoropyridine-4-carboxylate | 885588-14-7 [sigmaaldrich.com]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectrometrics.com [spectrometrics.com]

- 9. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Methyl 5-fluoropicolinate (CAS No. 107504-07-4): Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoropicolinate, identified by the CAS number 107504-07-4, is a fluorinated pyridine carboxylic acid ester.[1][2] This compound has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, make it an attractive starting material for the synthesis of complex heterocyclic molecules with diverse biological activities. This guide provides a comprehensive overview of the experimental data available for Methyl 5-fluoropicolinate, with a particular focus on its physicochemical properties, its role as a key intermediate in the synthesis of targeted therapies, and detailed protocols for relevant biological assays. The primary utility of this compound lies in its application for the preparation of inhibitors for Bruton's tyrosine kinase (BTK) and phosphatidylserine synthase 1 (PSS1), which are implicated in various diseases, including cancer and autoimmune disorders.[1]

Physicochemical and Safety Data

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in a laboratory setting. The key properties of Methyl 5-fluoropicolinate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 107504-07-4 | [1][2][3][4][5][6] |

| Molecular Formula | C7H6FNO2 | [1][5] |

| Molecular Weight | 155.13 g/mol | [1][4] |

| Boiling Point | 217.2 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.243 ± 0.06 g/cm³ | [1] |

| Appearance | Off-white solid | [1] |

| Purity | >98% | [7] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Safety Information: Methyl 5-fluoropicolinate is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound.[3] It is advisable to work in a well-ventilated area.[3]

Application in the Synthesis of Bioactive Molecules

Methyl 5-fluoropicolinate serves as a crucial intermediate in the synthesis of potent and selective inhibitors of key biological targets. Its derivatization allows for the exploration of chemical space and the development of novel therapeutic agents.

Synthesis of Phosphatidylserine Synthase 1 (PSS1) Inhibitors

Phosphatidylserine synthase 1 (PSS1) is an enzyme responsible for the synthesis of phosphatidylserine, a vital component of cell membranes.[8] In certain cancers with a suppressed function of the related enzyme PSS2, the inhibition of PSS1 can lead to cancer cell death, a concept known as synthetic lethality.[9] Methyl 5-fluoropicolinate has been utilized in the synthesis of pyrrolopyrazole derivatives that act as PSS1 inhibitors.[8][9]

The synthesis typically involves the reaction of Methyl 5-fluoropicolinate with other reagents to construct the core pyrrolopyrazole scaffold. A patent describes the use of Methyl 5-fluoropyridine-2-carboxylate (a synonym for Methyl 5-fluoropicolinate) in the preparation of these inhibitors.[8][9]

Conceptual Synthetic Workflow

Caption: Synthetic scheme for PSS1 inhibitors.

Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[9][10] Methyl 5-fluoropicolinate is a reported building block for the synthesis of BTK inhibitors.[1] The fluorine substitution can enhance binding affinity and modulate the pharmacokinetic properties of the final inhibitor.

Experimental Protocols

Phosphatidylserine Synthase 1 (PSS1) Inhibition Assay

The following is a representative protocol for a cell-free assay to determine the inhibitory activity of compounds against PSS1, based on established methodologies.[11]

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of human PSS1.

Materials:

-

Human PSS1 enzyme (expressed in and purified from an appropriate system, e.g., Sf9 insect cells)[11]

-

Microsome membrane fraction containing the enzyme[11]

-

Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors)

-

[¹⁴C]-Serine (radiolabeled substrate)

-

Phosphatidylcholine (substrate)

-

Test compound (dissolved in DMSO)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare the microsome membrane fraction containing human PSS1 from Sf9 insect cells expressing the enzyme.[11]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, phosphatidylcholine, and [¹⁴C]-Serine.

-

Compound Addition: Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.

-

Enzyme Addition: Initiate the enzymatic reaction by adding the PSS1-containing microsome fraction to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

Extraction of Phospholipids: Extract the phospholipids containing the newly synthesized [¹⁴C]-phosphatidylserine.

-

Quantification: Add a scintillation cocktail to the extracted phospholipids and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

PSS1 Inhibition Assay Workflow

Caption: PSS1 cell-free inhibition assay workflow.

Signaling Pathway Context

The inhibition of PSS1 is particularly relevant in the context of cancers that have a deficiency in PSS2. This creates a synthetic lethal interaction, where the inhibition of PSS1 in a PSS2-deficient cancer cell leads to cell death.

PSS1 Signaling Pathway in Cancer

Caption: PSS1 in cancer and inhibitor action.

Spectroscopic Data

While detailed spectroscopic data such as ¹H NMR and ¹³C NMR spectra for Methyl 5-fluoropicolinate are available from various suppliers, they are not publicly available in the search results.[3][10] Researchers are advised to request the Certificate of Analysis (COA) from the supplier for specific batch data.

Conclusion

Methyl 5-fluoropicolinate (CAS No. 107504-07-4) is a key synthetic intermediate with significant applications in modern drug discovery. Its utility in the construction of potent inhibitors for clinically relevant targets such as PSS1 and BTK underscores its importance for medicinal chemists. This guide has provided a consolidated overview of its properties, synthetic applications, and relevant experimental protocols to aid researchers in leveraging this compound for the development of novel therapeutics.

References

-

Chemsrc. Methyl 5-fluoro-2-pyridinecarboxylate | CAS#:107504-07-4. [Link]

-

AccelaChem. 107504-07-4,this compound. [Link]

- Google Patents.

- Google Patents.

-

MDPI. The Development of BTK Inhibitors: A Five-Year Update. [Link]

-

European Patent Office. PYRROLOPYRAZOLE DERIVATIVE - EP 3936192 B1. [Link]

-

AACR Journals. Potent and Selective PTDSS1 Inhibitors Induce Collateral Lethality in Cancers with PTDSS2 Deletion. [Link]

Sources

- 1. 107504-07-4|Methyl 5-fluoropicolinate|BLD Pharm [bldpharm.com]

- 2. Methyl 5-fluoropicolinate | 107504-07-4 [sigmaaldrich.com]

- 3. Methyl 5-fluoropicolinate(107504-07-4) 1H NMR [m.chemicalbook.com]

- 4. Disease-related PSS1 mutant impedes the formation and function of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

A Comprehensive Spectroscopic Guide to Methyl 5-Fluoropyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 5-Fluoropyridine-2-carboxylate (CAS No: 107504-07-4), a critical building block in the pharmaceutical and agrochemical industries.[1] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer researchers, chemists, and quality control professionals a definitive resource for structural verification and purity assessment. We will explore the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a multi-faceted analytical approach. The guide includes detailed experimental protocols, data interpretation, and visual workflows to ensure both scientific integrity and practical applicability.

Introduction: The Significance of a Fluorinated Pyridine Ester

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom and a methyl ester group. The strategic placement of the fluorine atom significantly modulates the electronic properties of the pyridine ring, enhancing metabolic stability and binding affinity in bioactive molecules. This makes it a highly valuable intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.[1]

Given its role in complex molecular architectures, rigorous and unambiguous characterization is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide explains the causality behind the observed spectral data, providing a robust framework for its analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following standardized atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

Proton (¹H) NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. In this molecule, the electron-withdrawing nature of the pyridine nitrogen, the ester group, and the fluorine atom all contribute to deshielding the aromatic protons, shifting them downfield.

Expected Data:

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| H6 | 8.5 - 8.7 | d | J(H6-F) ≈ 3-4 Hz (⁴J) |

| H4 | 8.0 - 8.2 | dd | J(H4-H3) ≈ 8-9 Hz (³J), J(H4-F) ≈ 8-9 Hz (³J) |

| H3 | 7.6 - 7.8 | dd | J(H3-H4) ≈ 8-9 Hz (³J), J(H3-F) ≈ 4-5 Hz (⁴J) |

| O-CH₃ (H11) | 3.9 - 4.1 | s | N/A |

Interpretation:

-

Aromatic Region: Three distinct signals are expected for the pyridine ring protons. H6, being ortho to the nitrogen, is the most deshielded. The splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling. H4 will appear as a doublet of doublets due to coupling with both H3 and the fluorine atom (³J). H3 will also be a doublet of doublets from coupling to H4 and a smaller long-range coupling to fluorine (⁴J).

-

Aliphatic Region: The methyl protons of the ester group (H11) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.

Carbon-¹³ (¹³C) NMR Spectroscopy

Theoretical Insight: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like oxygen, nitrogen, and fluorine causing significant downfield shifts. A key feature is the observation of carbon-fluorine (C-F) coupling, which is invaluable for assignment.

Expected Data:

| Carbon | Chemical Shift (δ, ppm) (Predicted) | C-F Coupling (J, Hz) (Predicted) |

|---|---|---|

| C=O (C8) | 163 - 165 | d, ⁴J ≈ 3-4 Hz |

| C5 | 158 - 162 | d, ¹J ≈ 240-260 Hz |

| C6 | 148 - 150 | d, ³J ≈ 4-5 Hz |

| C2 | 145 - 147 | d, ³J ≈ 15-20 Hz |

| C4 | 140 - 142 | d, ²J ≈ 25-30 Hz |

| C3 | 122 - 124 | d, ²J ≈ 20-25 Hz |

| O-CH₃ (C11) | 52 - 54 | s |

Interpretation:

-

The spectrum will show seven distinct carbon signals.

-

The ester carbonyl carbon (C8) will be the most downfield signal, aside from the carbon directly bonded to fluorine.

-

The C5 carbon, directly attached to the fluorine atom, will exhibit a very large one-bond coupling constant (¹JCF), making its assignment unambiguous.

-

The other pyridine carbons (C2, C3, C4, C6) will appear as doublets due to two-, three-, or four-bond coupling with the fluorine atom, aiding in their definitive assignment. Quaternary carbons, such as C2 and C5, often show lower intensity peaks.[2]

-

The methyl carbon (C11) will appear as a singlet in the upfield region.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Theoretical Insight: ¹⁹F NMR is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3] Its large chemical shift range makes it highly sensitive to subtle changes in the molecular environment. The spectrum is typically proton-decoupled, but coupling to protons can be observed if desired.

Expected Data:

-

Chemical Shift (δ, ppm): Approximately -110 to -120 ppm (relative to CFCl₃ at 0 ppm). The precise shift is solvent and environment-dependent.

-

Multiplicity (Proton-Coupled): The ¹⁹F signal will appear as a multiplet (specifically, a doublet of doublets of doublets) due to coupling with H6, H4, and H3.

Interpretation: The single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine environment. Its chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Observing the coupling to the ortho (H4, H6) and meta (H3) protons in a proton-coupled spectrum can be used to further confirm the structural assignments made from the ¹H NMR.

Standard Operating Protocol: ¹H NMR Acquisition

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[4]

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Apply a standard 90° pulse.

-

Acquire the Free Induction Decay (FID) signal. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

-

-

Data Processing:

-

Apply a Fourier Transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of protons in different environments.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

-

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of key functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | C-H stretch (Aromatic) | Medium |

| 2990 - 2950 | C-H stretch (Methyl) | Medium |

| 1735 - 1720 | C=O stretch (Ester) | Strong |

| 1600 - 1580 | C=C / C=N stretch (Pyridine ring) | Medium-Strong |

| 1280 - 1250 | C-O stretch (Ester) | Strong |

| 1250 - 1200 | C-F stretch (Aryl-F) | Strong |

Interpretation: The IR spectrum provides immediate, confirmatory evidence for the primary functional groups. The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1725 cm⁻¹.[5] The presence of the aromatic pyridine ring is confirmed by the C=C/C=N stretches and the aromatic C-H stretches above 3000 cm⁻¹.[6] A strong absorption corresponding to the C-F bond stretch is also a key identifier for this molecule.

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is the definitive technique for determining the molecular weight and can offer structural clues based on fragmentation patterns.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): m/z ≈ 155.04. The exact mass will be very close to the calculated monoisotopic mass of 155.03829.

-

Key Fragments:

-

m/z = 124: Loss of the methoxy group (•OCH₃) from the molecular ion. This is a very common fragmentation pathway for methyl esters.

-

m/z = 96: Subsequent loss of carbon monoxide (CO) from the m/z 124 fragment.

-

Interpretation: The observation of the molecular ion peak at m/z 155 confirms the molecular formula C₇H₆FNO₂. The fragmentation pattern, particularly the initial loss of 31 mass units (methoxy group), strongly supports the presence of a methyl ester functionality and helps to piece together the molecular structure.

Integrated Spectroscopic Analysis Workflow

Confirming the structure and purity of this compound requires a synergistic approach, where data from each technique corroborates the others. The following workflow illustrates this integrated process.

Caption: Workflow for integrated spectroscopic analysis and structural verification.

Conclusion

The spectroscopic profile of this compound is distinct and rich with information. ¹H and ¹³C NMR define the carbon-hydrogen framework, with characteristic C-F and H-F coupling constants providing definitive proof of the fluorine's position. ¹⁹F NMR offers a highly sensitive and unambiguous confirmation of the fluoro-substituent. IR spectroscopy rapidly verifies the presence of key ester and aromatic functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. By employing this integrated spectroscopic approach, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this vital chemical intermediate.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for scientific papers (general NMR data). Available from: [Link]

-

Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. Available from: [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

PubChem. 5-fluoropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

D'Annessa, I., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Available from: [Link]

-

Capot Chemical. This compound. Available from: [Link]

-

Lindeman, S. V., et al. (2015). 19F NMR Study of Ligand Dynamics in Carboxylate-Bridged Diiron(II) Complexes Supported by a Macrocyclic Ligand. Inorganic chemistry, 54(20), 9805–9816. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Gundersen, L. L., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(8), 633–638. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Available from: [Link]

-

ResearchGate. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-Fluoropyridine-2-carboxylate

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 5-fluoropyridine-2-carboxylate is a halogenated heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine nitrogen, the strongly electronegative fluorine atom, and the ester functionality, make it a valuable synthon for the introduction of the 5-fluoropyridinyl moiety. The strategic placement of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, bioavailability, and target binding affinity. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols for its application in research and development.

Molecular Structure and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 107504-07-4 | [1][2] |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically >97% | [1] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, the ester group, and the ring nitrogen.

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbonyl carbon of the ester will appear significantly downfield. The carbons attached to fluorine and nitrogen will also exhibit characteristic shifts.

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and C-F stretching, in addition to the characteristic peaks for the aromatic pyridine ring.[3]

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should be observed at m/z = 155. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, or the entire ester group (-COOCH₃).[4][5][6]

Chemical Reactivity: A Tale of Two Electrophilic Sites

The reactivity of this compound is dominated by two key features: the electrophilicity of the pyridine ring, enhanced by the fluorine substituent, and the reactivity of the methyl ester group.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electronegative fluorine atom, making the ring susceptible to nucleophilic attack. While fluorine at the 2- or 4-position is generally more activated towards SₙAr, the 5-fluoro position in this molecule can still undergo substitution, particularly with potent nucleophiles or under forcing conditions.

Mechanism of SₙAr:

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: A generalized workflow for nucleophilic aromatic substitution.

Protocol for Nucleophilic Aromatic Substitution with an Amine (Generalized):

This protocol is based on established procedures for SₙAr reactions on related fluoropyridines and may require optimization.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2-1.5 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Base: Add potassium carbonate (2.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrolysis of the Methyl Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 5-fluoropyridine-2-carboxylic acid (also known as 5-fluoropicolinic acid), under either acidic or basic conditions. Basic hydrolysis, using a hydroxide source like lithium hydroxide or sodium hydroxide, is generally preferred as it is often cleaner and proceeds to completion.

Mechanism of Base-Catalyzed Hydrolysis (Saponification):

The reaction involves the nucleophilic acyl substitution of the methoxy group by a hydroxide ion.

Experimental Workflow: Ester Hydrolysis

Caption: A generalized workflow for the hydrolysis of the methyl ester.

Protocol for the Hydrolysis to 5-Fluoropicolinic Acid (Generalized):

This protocol is adapted from a procedure for the hydrolysis of a structurally similar compound, methyl 5-chloropyrazine-2-carboxylate.[7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add an aqueous solution of lithium hydroxide (1.1-1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

-

Isolation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1M hydrochloric acid.

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoropicolinic acid.

Reduction of the Ester

The methyl ester can be reduced to the corresponding primary alcohol, (5-fluoropyridin-2-yl)methanol, using a suitable reducing agent. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation, sodium borohydride (NaBH₄) is often preferred due to its milder nature and greater functional group tolerance, although it may require harsher conditions or the use of additives.

Protocol for the Reduction to (5-Fluoropyridin-2-yl)methanol (Generalized):

This protocol is based on general procedures for the reduction of aromatic methyl esters.[8][9]

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium borohydride (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the suspension.

-

Reaction: After the initial addition, add methanol dropwise to the reaction mixture and heat to reflux for 2-5 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of 2M hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

General Stability:

As a solid, this compound is expected to be stable under normal laboratory conditions. However, like many esters, it is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

Recommended Storage Conditions:

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[10][11]

Incompatible Materials:

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided to prevent decomposition.[11]

Thermal Stability:

While specific data is unavailable for this compound, fluorinated pyridine-containing polymers often exhibit good thermal stability.[3][12] It is reasonable to infer that the monomer itself possesses a degree of thermal stability, though prolonged exposure to high temperatures should be avoided.

Photostability:

There is no specific data on the photostability of this compound. For compounds where photostability is a concern, it is advisable to store them in amber vials or protected from light.

Conclusion

This compound is a versatile and valuable building block in synthetic chemistry. Its reactivity is characterized by the potential for nucleophilic aromatic substitution at the 5-position and standard ester transformations such as hydrolysis and reduction. A thorough understanding of these reaction pathways, coupled with appropriate handling and storage, will enable researchers to effectively utilize this compound in the synthesis of novel and complex molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

-

University of Calgary. NMR Chemical Shifts. Retrieved from [Link]

-

Capot Chemical. 107504-07-4 | this compound. Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chinachemnet. This compound. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. IR Absorption Table. Retrieved from [Link]

- Cazzaniga, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)

- Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 419-423.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- El-Gohary, N. S., & Shaaban, M. R. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 159-167.

-

Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros. Retrieved from [Link]

-

Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 12.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Sandtorv, A. H. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134.

- Sandtorv, A. H. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134.

-

UCLA Chemistry. IR Chart. Retrieved from [Link]

-

PubChem. 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

- Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(5), 419-423.

-

ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Saeed, A., & Ashraf, Z. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Retrieved from [Link]

- Barlin, G. B., & Brown, W. V. (1967). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society B: Physical Organic, 736-740.

- Barlin, G. B., & Brown, W. V. (1967). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 5(1), 22-29.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

-

PubChem. Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A practical and efficient procedure for reduction of carboxylic acids and their derivatives: use of KBH4–MgCl2. Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 107504-07-4 | this compound - Capot Chemical [capotchem.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Fluoropyridine-Based Pharmaceutical Intermediates: A Guide to Strategic Synthesis and Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, yielding pharmaceutical agents with enhanced potency, metabolic stability, and optimized pharmacokinetic profiles.[1][2] Fluoropyridine derivatives are pivotal structures in a multitude of FDA-approved drugs, driving continuous innovation in their synthetic accessibility.[1][3] This technical guide provides a comprehensive overview of the discovery and synthesis of fluoropyridine-based pharmaceutical intermediates. It moves beyond a simple recitation of methods to explain the underlying chemical principles and strategic considerations that guide the selection of a synthetic route. We will explore foundational strategies such as Nucleophilic Aromatic Substitution (SNAr) and diazotization reactions, which remain industry workhorses, before delving into modern, precision-driven methodologies including transition metal-catalyzed C-H functionalization and photoredox catalysis.[4][5][6] Detailed experimental protocols for key transformations are provided to bridge theory and practice. Finally, this guide addresses the persistent challenges and charts the future directions of a field critical to the advancement of therapeutic development.[7][8]

The Strategic Imperative of Fluorine in Pyridine Scaffolds

The pyridine ring is one of the most prevalent heterocyclic motifs in biologically active compounds, found in numerous top-selling pharmaceuticals.[9] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged scaffold. The introduction of fluorine, the most electronegative element, imparts a unique set of properties that medicinal chemists strategically leverage to overcome common drug development hurdles.[10][11]

Key Physicochemical Effects of Fluorination:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, receptor binding, and oral absorption, as it can prevent unwanted protonation at physiological pH.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~110 kcal/mol.[12] This makes it exceptionally resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug degradation. Blocking a site of metabolic oxidation with fluorine can dramatically increase a drug's half-life and bioavailability.[13]

-

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][11] This property is critical for drugs targeting the central nervous system (CNS).[13]

-

Altered Conformation and Binding Affinity: The small size of the fluorine atom means it can often substitute for hydrogen without creating significant steric hindrance.[11] However, its unique electronic properties can alter the conformation of a molecule and introduce new, favorable interactions (e.g., electrostatic or hydrogen bonds) with target receptors, thereby increasing binding affinity and potency.[11][12]

These combined effects underscore why the development of robust and versatile methods for synthesizing fluoropyridine intermediates is a primary focus of pharmaceutical research and development.[7][14]

Foundational Synthetic Strategies for Fluoropyridine Cores

The "best" method for synthesizing a fluoropyridine is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required scale of production. The following foundational strategies represent the bedrock of industrial and laboratory-scale synthesis.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most common and often most direct method for introducing a fluoride ion onto a pyridine ring. The inherent electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. This effect is further enhanced by the presence of a good leaving group.

The general mechanism involves the addition of a fluoride nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen heteroatom. Subsequent expulsion of the leaving group restores aromaticity and yields the fluorinated product.

Caption: General mechanism of SNAr on a pyridine ring.

Common Leaving Groups and Conditions:

| Leaving Group | Typical Fluoride Source | Reaction Conditions | Causality & Commentary |

| -Cl, -Br | KF, CsF | High temperatures (150-250 °C), often in aprotic polar solvents (DMSO, DMF) or with phase-transfer catalysts. | The high temperatures are required to overcome the activation energy for breaking the C-Cl or C-Br bond. CsF is more reactive than KF due to the weaker F-Cs interaction. |

| -NO₂ | KF, TBAF | Milder conditions compared to halo-pyridines. Can often proceed at lower temperatures (80-150 °C).[15][16] | The nitro group is a powerful electron-withdrawing group, which strongly activates the ring for nucleophilic attack and is an excellent leaving group.[16][17] |

| -N(CH₃)₃⁺ | KHF₂, TBAF | Mild conditions.[18] | The trimethylammonium group is an excellent leaving group, making this a highly efficient method, particularly for radiolabeling with ¹⁸F.[18] |

A key insight is that while 2-chloropyridines are common starting materials, the resulting 2-fluoropyridines are themselves highly activated for a subsequent SNAr reaction. The reaction of 2-fluoropyridine with an alkoxide like NaOEt is over 300 times faster than the corresponding reaction of 2-chloropyridine.[5][9] This high reactivity makes 2-fluoropyridines exceptionally valuable intermediates for late-stage functionalization, allowing for the introduction of various nucleophiles under mild conditions.[5][9]

Diazotization Reactions (Balz-Schiemann)

The Balz-Schiemann reaction provides a route to fluoropyridines from readily available aminopyridines. The process involves treating the aminopyridine with a source of nitrous acid (e.g., NaNO₂) in the presence of fluoroboric acid (HBF₄) or HF-pyridine to form a pyridine diazonium salt. This salt is then decomposed, typically by heating, to yield the fluoropyridine.[19][20]

Halogen Exchange (HALEX)

The HALEX process is a specific type of SNAr reaction focused on converting chloropyridines or bromopyridines to fluoropyridines.[19] This is a widely used industrial method due to the relatively low cost and widespread availability of chlorinated pyridine precursors. The reaction typically requires forcing conditions, such as high temperatures and pressures, using spray-dried potassium fluoride (KF).[19]

Modern Advances in Fluoropyridine Synthesis: Precision and Late-Stage Functionalization

While foundational methods are robust, they often require harsh conditions and pre-functionalized starting materials. Modern synthetic chemistry has focused on developing milder, more selective methods that can be applied late in a synthetic sequence to complex molecules.

Caption: Decision-making flowchart for selecting a synthetic strategy.

Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a transformative strategy, enabling the conversion of a C-H bond directly into a C-F bond without the need for a pre-installed leaving group.[23] This approach is exceptionally powerful for the late-stage modification of complex drug candidates.[5][9]

-

Mechanism: These reactions typically involve a transition metal catalyst (e.g., Palladium, Rhodium, Copper) that coordinates to the pyridine, often guided by a directing group on the molecule.[4][24] This brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent reaction with a fluorine source.

-

Fluorine Sources: Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) are common in palladium-catalyzed systems, while nucleophilic sources like AgF are used in copper-catalyzed reactions.[24][25]

-

Causality of Selectivity: The regioselectivity is a key advantage. For instance, many 3-substituted pyridines undergo fluorination with exclusive selectivity at the 2-position.[5] This selectivity is often governed by the electronic and steric environment of the C-H bond and the nature of the catalyst system.

A powerful application is the tandem C-H fluorination/SNAr sequence. A pyridine can first be fluorinated at the 2-position using a reagent like AgF₂, and the resulting 2-fluoropyridine intermediate, which is highly reactive, can then be subjected to substitution with a wide range of nucleophiles under mild conditions.[5][9]

Photoredox Catalysis

Visible-light photoredox catalysis offers an exceptionally mild and versatile platform for generating radicals that can participate in fluorination reactions.[6]

-

Mechanism: A photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer with a suitable substrate to generate a radical intermediate. This radical can then be trapped by a fluorine source.

-

Application: A novel method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. The resulting 1,5-dicarbonyl compound can then be cyclized with ammonia in a one-pot procedure to form the 3-fluoropyridine ring.[6] This strategy allows for the assembly of the fluoropyridine core from two simple ketone components under very mild conditions.[6]

Experimental Design and Protocols

The following protocols are representative of the key synthetic strategies discussed and are based on authoritative, published methodologies.

Protocol 4.1: Tandem C-H Fluorination and SNAr for Late-Stage Functionalization

This protocol is adapted from the work of Hartwig and co-workers and demonstrates the power of C-H activation for modifying a complex molecule.[5][9]

Objective: To synthesize a 2-substituted pyridine derivative from a pyridine starting material.

Workflow:

Caption: Experimental workflow for tandem C-H fluorination and SNAr.

Step-by-Step Methodology:

-

Fluorination: In a nitrogen-filled glovebox, add the pyridine substrate (1.0 equiv) to a vial. Add acetonitrile (MeCN) to make a 0.1 M solution. To this solution, add silver(II) fluoride (AgF₂) (2.0 equiv). Seal the vial and heat at 110 °C for 12 hours.

-

Causality: AgF₂ acts as a potent single-electron oxidant and fluorine source. The reaction proceeds via a radical mechanism. The elevated temperature is necessary to drive the reaction to completion. Assembling the reaction under an inert atmosphere prevents side reactions with atmospheric oxygen and moisture.[9]

-

-

Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure. The crude 2-fluoropyridine intermediate is often pure enough for the next step but can be purified by column chromatography if necessary.

-

Nucleophilic Aromatic Substitution: To a solution of the 2-fluoropyridine intermediate (1.0 equiv) and the desired nucleophile (e.g., an alcohol or amine, 1.2 equiv) in an appropriate solvent like THF or DMF, add a base (e.g., NaH for alcohols, K₂CO₃ for amines, 1.5 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Final Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel chromatography.

Protocol 4.2: SNAr Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This protocol is based on the work of Tjosaas and Fiksdahl and exemplifies the use of a nitro group as an effective leaving group.[15][16]

Objective: To replace a nitro group with fluorine via SNAr.

Step-by-Step Methodology:

-

Reaction Setup: To a flask containing anhydrous potassium fluoride (KF) (4.0 equiv), add anhydrous dimethyl sulfoxide (DMSO). Heat the suspension to 120 °C under a nitrogen atmosphere to ensure all components are dry.

-

Substrate Addition: Cool the mixture to 80 °C. Add a solution of the starting material, methyl 3-nitropyridine-4-carboxylate (1.0 equiv), in anhydrous DMSO dropwise over 15 minutes.

-

Causality: The nitro group is a strong electron-withdrawing group, activating the C3 position for nucleophilic attack. The hetero-N atom also provides activation.[16] KF serves as the fluoride source, and DMSO is an excellent polar aprotic solvent that helps to solubilize the fluoride salt and promote the SNAr reaction.

-

-

Reaction and Monitoring: Heat the reaction mixture to 150 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel chromatography to yield methyl 3-fluoropyridine-4-carboxylate.

Challenges and Future Directions

Despite significant progress, the synthesis of fluoropyridines still presents challenges and opportunities for innovation.

Current Challenges:

-

Regioselectivity: While modern methods offer better control, achieving specific substitution patterns, particularly in polysubstituted pyridines, can be difficult.[5]

-

Harsh Reagents: Many classical methods rely on aggressive, toxic, or hazardous reagents (e.g., HF, explosive diazonium salts), which pose safety and environmental concerns.[8]

-

Cost and Scalability: Advanced catalysts and reagents used in modern methods can be expensive, and scaling these reactions for industrial production (Good Manufacturing Practice - GMP) remains a significant hurdle.[8][26]

Future Directions:

-

Green Chemistry: A major trend is the development of more sustainable synthetic techniques that reduce hazardous waste and energy consumption. This includes the use of flow chemistry and aqueous reaction conditions.[7][25]

-

Novel Catalysis: Research continues into developing more efficient and cheaper catalysts, including those based on earth-abundant metals, for C-H functionalization.

-

Biocatalysis: The use of enzymes for fluorination (enzymatic fluorination) is an emerging field that promises unparalleled selectivity under exceptionally mild conditions.[27]

-

New Fluorinating Agents: The design of novel fluorinating agents that are safer, easier to handle, and provide greater control over site- and stereoselectivity is a critical area of research.[25]

Conclusion

The discovery and development of fluoropyridine-based pharmaceutical intermediates are driven by the profound and beneficial impact of fluorine on the properties of drug molecules. From the scalable, foundational SNAr and diazotization reactions to the precise and elegant C-H functionalization and photoredox methods, the synthetic chemist's toolkit has expanded dramatically. Understanding the causality behind each method—why certain conditions are chosen and how specific reagents function—is paramount for rational design and problem-solving in a drug discovery campaign. As challenges in regioselectivity, safety, and scalability are met with innovations in catalysis and green chemistry, the ability to strategically synthesize novel fluoropyridine building blocks will continue to be a key enabler in the quest for safer and more effective medicines.

References

-

Gao, D. W., Gu, Y. R., & Wang, D. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed. [Link]

-

McManus, J. B., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

McManus, J. B., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link]

-

Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]

-

Unknown Author. (2009). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. SpringerLink. [Link]

-

Future Market Report. (2024). Fluoro-Pyridines Market Size, Share, Growth | CAGR Forecast 2032. Future Market Report. [Link]

-

S. R. K. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

- Unknown Author. (2013). Preparation method of fluoropyridine compounds.

-

Unknown Author. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlideShare. [Link]

-

Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. [Link]

-

Daugulis, O. (2013). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. PubMed Central. [Link]

-

La-Venia, A., et al. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. [Link]

-

Unknown Author. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Yevglevskis, M., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

-

Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

-

Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

-

Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

-

Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]

-

Ripa, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Unknown Author. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Fevig, J. M., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. PubMed. [Link]

-

Unknown Author. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

-

Global Info Research. (2025). Fluoropyridines Latest Industry Trends: Revenue, Price, Sales Analysis Report 2026. Issuu. [Link]

-

Worldwide Market Reports. (2024). 2-Fluoropyridine Market 2024 forecast to 2032. Worldwide Market Reports. [Link]

-

Singh, R. P., et al. (2018). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Filler, R., & Saha, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Unknown Author. (2021). Recent Advances on Fluorine Chemistry. PubMed Central. [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluoro-Pyridines Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. akjournals.com [akjournals.com]

- 18. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 23. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 24. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]